molecular formula C21H19ClFN3O2 B6540318 N-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-(4-fluorophenyl)acetamide CAS No. 1040669-12-2

N-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-(4-fluorophenyl)acetamide

Cat. No.: B6540318
CAS No.: 1040669-12-2
M. Wt: 399.8 g/mol
InChI Key: RIDKFKWNXAMBDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-(4-fluorophenyl)acetamide is a pyridazinone derivative featuring a 4-chlorophenyl substituent on the pyridazinone ring and a 4-fluorophenyl acetamide group connected via a propyl chain. The structural uniqueness of this compound lies in its halogenated aromatic substituents (4-Cl and 4-F) and the acetamide-propyl linker, which may influence its physicochemical properties and biological interactions .

Properties

IUPAC Name

N-[3-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]propyl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFN3O2/c22-17-6-4-16(5-7-17)19-10-11-21(28)26(25-19)13-1-12-24-20(27)14-15-2-8-18(23)9-3-15/h2-11H,1,12-14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDKFKWNXAMBDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compound with four analogs identified in the provided evidence. Key structural variations and their implications are discussed.

Structural and Molecular Comparison

Table 1: Structural and Molecular Data of Target Compound and Analogs

Compound Name Molecular Formula Molecular Weight Pyridazinone Substituent Acetamide/Acetic Acid Substituent CAS Number Evidence Source
N-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}-2-(4-fluorophenyl)acetamide (Target) C₂₂H₂₀ClFN₃O₃ 452.87* 4-chlorophenyl 4-fluorophenyl (acetamide) Not Provided Derived from
2-(2-chlorophenyl)-N-{3-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}acetamide C₂₂H₂₂ClN₃O₂ 395.88 4-methylphenyl 2-chlorophenyl (acetamide) 1058498-42-2
2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid C₁₂H₉FN₂O₃ 248.22 4-fluorophenyl Acetic acid (no acetamide) 853318-09-9
2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid C₁₂H₉ClN₂O₃ 264.67 4-chlorophenyl Acetic acid (no acetamide) Not Provided
2-[3-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid C₁₃H₁₂N₂O₄ 266.25 3-methoxyphenyl Acetic acid (no acetamide) 135111-51-2

Note: Molecular weight for the target compound is calculated based on its formula.

Key Structural Differences and Implications

Substituent Effects on the Pyridazinone Ring
  • 4-Methylphenyl (CAS 1058498-42-2) : The methyl group is electron-donating, which may reduce electrophilicity compared to chloro/fluoro substituents. This could decrease metabolic resistance but improve solubility .
  • 3-Methoxyphenyl (CAS 135111-51-2) : The methoxy group offers steric bulk and moderate electron donation, possibly altering binding affinity in biological systems .
Acetamide vs. Acetic Acid Linkers
  • The target compound and CAS 1058498-42-2 feature an acetamide group, which is less polar than the acetic acid derivatives (e.g., CAS 853318-09-9 ). Acetamide’s reduced acidity (pKa ~15–17 vs. ~4–5 for carboxylic acids) suggests better membrane permeability and oral bioavailability .
Halogen vs. Alkyl/Methoxy Substituents
  • 4-Fluorophenyl (Target) : Fluorine’s high electronegativity and small size enhance metabolic stability and bioavailability compared to bulkier groups like methoxy .

Physicochemical Properties

While explicit solubility or logP data are unavailable in the provided evidence, general trends can be inferred:

  • Molecular Weight : The target compound (452.87 g/mol) is heavier than acetic acid derivatives (248–266 g/mol), likely due to the propyl-acetamide chain. Higher molecular weight may reduce solubility but improve lipophilicity.
  • Polarity : Acetic acid derivatives (e.g., CAS 853318-09-9 ) are more polar due to ionizable carboxylic groups, favoring aqueous solubility. Acetamide analogs (e.g., Target, CAS 1058498-42-2 ) are less polar, favoring passive diffusion across membranes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.